Cas no 18729-48-1 (3-Methylcyclopentanol)
3-Methylcyclopentanol Chemical and Physical Properties
Names and Identifiers
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- Cyclopentanol,3-methyl-
- 3-methylcyclopentan-1-ol
- (+-)-3-methylcyclopentanol
- 3-Methyl-1-cyclopentanol
- 3-Methylcyclopentanol,mixture of isomers
- 3-methylcyclopentyl alcohol
- Cyclopentanol,3-methyl
- l-3-methylcyclopentanol
- 3-METHYLCYCLOPENTANOL
- 3-methylcyclopentanol, mixed isomers
- 3-methylcyclopentanol,mixtureofisomers
- 3-Methylcyclopentanol, Mixture of isoMers 99%
- (+/-)-3-METHYLCYCLOPENTANOL, 99%, MIXTUR E OF ISOMERS
- GEO-01804
- FT-0608059
- 18729-48-1
- Cyclopentanol, 3-methyl-
- D76706
- EINECS 242-540-1
- DTXSID70864853
- A880590
- MFCD00001368
- J-012054
- SY147742
- Z1233224917
- CS-0107204
- AKOS005255219
- 3-methyl-cyclopentanol
- SCHEMBL181737
- NS00125934
- EN300-128231
- DA-08875
- 3-Methylcyclopentanol
-
- MDL: MFCD00001368
- Inchi: 1S/C6H12O/c1-5-2-3-6(7)4-5/h5-7H,2-4H2,1H3
- InChI Key: VEALHWXMCIRWGC-UHFFFAOYSA-N
- SMILES: OC1CCC(C)C1
Computed Properties
- Exact Mass: 100.08900
- Monoisotopic Mass: 100.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 61.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Color/Form: Not available
- Density: 0.91 g/mL at 25 °C(lit.)
- Melting Point: -0.75°C (estimate)
- Boiling Point: 149-150 °C(lit.)
- Flash Point: Fahrenheit: 131 ° f < br / > Celsius: 55 ° C < br / >
- Refractive Index: n20/D 1.446(lit.)
- PSA: 20.23000
- LogP: 1.16730
- Solubility: Not available
3-Methylcyclopentanol Customs Data
- HS CODE:2906199090
- Customs Data:
China Customs Code:
2906199090Overview:
2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Methylcyclopentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00906-5g |
3-Methylcyclopentanol |
18729-48-1 | 99% | 5g |
¥2528.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 196169-5G |
3-Methylcyclopentanol |
18729-48-1 | 5g |
¥1867.65 | 2023-12-09 | ||
| TRC | M219688-50mg |
3-Methylcyclopentanol |
18729-48-1 | 50mg |
$98.00 | 2023-05-18 | ||
| TRC | M219688-100mg |
3-Methylcyclopentanol |
18729-48-1 | 100mg |
$115.00 | 2023-05-18 | ||
| TRC | M219688-500mg |
3-Methylcyclopentanol |
18729-48-1 | 500mg |
$ 95.00 | 2022-06-04 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG466-100mg |
3-methylcyclopentan-1-ol |
18729-48-1 | 95% | 100mg |
¥396.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG466-250mg |
3-methylcyclopentan-1-ol |
18729-48-1 | 95% | 250mg |
¥573.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG466-500mg |
3-methylcyclopentan-1-ol |
18729-48-1 | 95% | 500mg |
¥878.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG466-1g |
3-methylcyclopentan-1-ol |
18729-48-1 | 95% | 1g |
¥1128.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTG466-5g |
3-methylcyclopentan-1-ol |
18729-48-1 | 95% | 5g |
¥2277.0 | 2024-04-23 |
3-Methylcyclopentanol Suppliers
3-Methylcyclopentanol Related Literature
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Eric R. Sacia,Matthew H. Deaner,Ying “Lin” Louie,Alexis T. Bell Green Chem. 2015 17 2393
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Lelia Cosimbescu,Kristen B. Campbell,Senthil Subramanian,Marie S. Swita,Naijia Hao,Cameron M. Moore,Karthikeyan K. Ramasamy,Andrew D. Sutton,Charles S. McEnally,Lisa D. Pfefferle,Junqing Zhu Sustainable Energy Fuels 2021 5 3143
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Adam Gryff-Keller,Przemys?aw Szczeciński RSC Adv. 2016 6 82783
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Adam Gryff-Keller,Przemys?aw Szczeciński RSC Adv. 2016 6 82783
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Rubén Ramos,Alexios Grigoropoulos,Noémie Perret,Marco Zanella,Alexandros P. Katsoulidis,Troy D. Manning,John B. Claridge,Matthew J. Rosseinsky Green Chem. 2017 19 1701
Additional information on 3-Methylcyclopentanol
Chemical Profile of 3-Methylcyclopentanol (CAS No. 18729-48-1)
3-Methylcyclopentanol, identified by the Chemical Abstracts Service Number (CAS No.) 18729-48-1, is a significant organic compound that has garnered attention in the field of chemical and pharmaceutical research. This cyclic alcohol, characterized by a methyl-substituted cyclopentane ring and a hydroxyl functional group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular structure of 3-Methylcyclopentanol consists of a five-membered cyclopentane ring substituted with a methyl group at the 3-position and a hydroxyl group at the 1-position. This configuration imparts distinct reactivity patterns, making it a versatile building block for more complex molecules. The compound’s solubility profile, which includes moderate solubility in polar organic solvents but limited solubility in water, further influences its utility in different chemical processes.
In recent years, 3-Methylcyclopentanol has been explored for its potential applications in pharmaceutical synthesis. Its structural motif is reminiscent of natural products found in plants and microorganisms, suggesting possible bioactivities. Researchers have been particularly interested in its role as a precursor for more complex heterocyclic compounds, which are prevalent in medicinal chemistry. The compound’s ability to undergo various transformations, such as oxidation to ketones or reduction to alcohols, underscores its importance as a synthetic intermediate.
One of the most compelling areas of research involving 3-Methylcyclopentanol is its use in the development of novel drug candidates. The cyclopentane ring is a common scaffold in biologically active molecules due to its ability to mimic the conformational flexibility of natural products. For instance, derivatives of 3-Methylcyclopentanol have been investigated for their potential as kinase inhibitors or as modulators of G-protein coupled receptors (GPCRs). These receptors are involved in numerous physiological processes and are targeted by a wide range of therapeutic agents.
Recent studies have also highlighted the role of 3-Methylcyclopentanol in materials science. Its unique molecular structure allows it to be incorporated into polymers and coatings, where it can enhance properties such as flexibility and thermal stability. Additionally, the compound’s ability to form hydrogen bonds makes it useful in designing functional materials with specific interactions, such as adhesives or lubricants.
The synthesis of 3-Methylcyclopentanol itself has been optimized through various methodologies. Traditional approaches involve the reduction of cyclopentanone derivatives or the reaction of cyclopentanone with methyl Grignard reagents. However, modern synthetic techniques have enabled more efficient and sustainable routes to this compound. For example, biocatalytic methods using engineered enzymes have been explored to produce 3-Methylcyclopentanol with higher selectivity and lower environmental impact.
The pharmacological potential of 3-Methylcyclopentanol has not gone unnoticed by academic and industrial researchers. Preclinical studies have demonstrated that certain derivatives exhibit promising biological activity without significant toxicity. These findings have spurred interest in developing libraries of related compounds for high-throughput screening assays. Such efforts aim to identify new therapeutic agents that could address unmet medical needs.
The industrial production of 3-Methylcyclopentanol is also evolving with advancements in chemical engineering and process optimization. Continuous flow reactors have been employed to improve yield and reduce waste, aligning with green chemistry principles. Furthermore, the integration of computational modeling into synthetic design has allowed researchers to predict the behavior of 3-Methylcyclopentanol derivatives before experimental validation, thereby accelerating the drug discovery pipeline.
In conclusion, 3-Methylcyclopentanol (CAS No. 18729-48-1) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features offer opportunities for innovation across multiple disciplines. As research continues to uncover new possibilities for this molecule, its importance as a chemical intermediate and potential therapeutic agent is likely to grow further.
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